molecular formula C12H10FN3S B10873593 1-(4-Fluorophenyl)-3-pyridin-3-ylthiourea

1-(4-Fluorophenyl)-3-pyridin-3-ylthiourea

Cat. No.: B10873593
M. Wt: 247.29 g/mol
InChI Key: VKAGEVMRXFAYGN-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-pyridin-3-ylthiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a fluorophenyl group and a pyridinyl group attached to a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-pyridin-3-ylthiourea typically involves the reaction of 4-fluoroaniline with pyridine-3-carbonyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-pyridin-3-ylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-pyridin-3-ylthiourea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)-3-phenylthiourea: Similar structure but lacks the pyridinyl group.

    1-(4-Fluorophenyl)-3-pyridin-2-ylthiourea: Similar structure but with the pyridinyl group at a different position.

    1-(4-Fluorophenyl)-3-pyridin-4-ylthiourea: Similar structure but with the pyridinyl group at a different position.

Uniqueness

1-(4-Fluorophenyl)-3-pyridin-3-ylthiourea is unique due to the specific positioning of the pyridinyl group, which can influence its chemical reactivity and biological activity. This unique structure may confer specific properties that are not observed in its analogs, making it a compound of interest for further research and development.

Properties

Molecular Formula

C12H10FN3S

Molecular Weight

247.29 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-pyridin-3-ylthiourea

InChI

InChI=1S/C12H10FN3S/c13-9-3-5-10(6-4-9)15-12(17)16-11-2-1-7-14-8-11/h1-8H,(H2,15,16,17)

InChI Key

VKAGEVMRXFAYGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC(=S)NC2=CC=C(C=C2)F

Origin of Product

United States

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